molecular formula C18H23ClN2 B1451661 N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040680-64-5

N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine

Cat. No. B1451661
CAS RN: 1040680-64-5
M. Wt: 302.8 g/mol
InChI Key: DTLJSXKJSJUXPB-UHFFFAOYSA-N
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Description

“N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine” is a complex organic compound. It likely contains a benzene ring, which is a common structure in organic chemistry, and various functional groups attached to it .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through processes like lithiation . Lithiation often involves the use of a strong base, such as t-butyllithium, to selectively remove a hydrogen atom from an organic molecule, allowing for further reactions .

Scientific Research Applications

  • Corrosion Inhibition

    A study by Wang et al. (2006) explored the theoretical application of similar organic compounds as corrosion inhibitors using density functional theory. The study provided insights into the inhibition efficiencies and reactive sites of these compounds, including a variant of benzenediamine (Wang, Hengliang et al., 2006).

  • Biological Activity

    Saingar, Kumar, and Joshi (2011) conducted research on the synthesis of biologically active 1H-1,4-diazepines derived from reactions involving a benzenediamine-like structure. These compounds were tested for antimicrobial, antifungal, and anthelmintic activities (Saingar, S. et al., 2011).

  • Metal-Organic Frameworks (MOFs)

    Duan et al. (2007) synthesized hybrid d10 metal complexes based on a tetracarboxylate acid including a variant of benzenediamine. These complexes showed diverse topologies and were studied for their thermal and luminescent properties (Duan, X. et al., 2007).

  • Photographic and Dye Industries

    Phenylenediamines, a class to which N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine is related, have been noted for their application in the photographic and dye industries. They are used as antioxidants and antiozonants for rubbers and plastics, and their unique chemistry makes them valuable in these fields (Layer, R., 2000).

  • Synthesis of Organic Compounds

    A study by Pennini et al. (1988) described the synthesis of benzodiazepine derivatives involving a similar compound to N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine, illustrating the compound's role in organic synthesis (Pennini, R. et al., 1988).

  • Electrochemical Applications

    Kaihani, Salehzadeh, and Nematollah (2015) explored the electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives. This research highlights the potential electrochemical applications of benzenediamine derivatives (Kaihani, S. et al., 2015).

  • Organic Light-Emitting Diodes (OLEDs)

    Zhang et al. (2015) synthesized host materials for yellow phosphorescent organic light-emitting diodes (OLEDs) that included a variant of benzenediamine. These materials exhibited high thermal and morphological stability (Zhang, Song et al., 2015).

Safety And Hazards

While specific safety data for this compound is not available, similar compounds can pose hazards such as being harmful if swallowed, causing skin and eye irritation, and posing risks to the environment .

properties

IUPAC Name

1-N-[2-(4-chlorophenyl)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c1-3-21(4-2)18-11-9-17(10-12-18)20-14-13-15-5-7-16(19)8-6-15/h5-12,20H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJSXKJSJUXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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